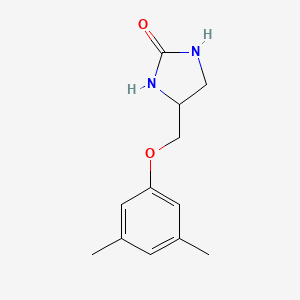
Huwentoxin-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Huwentoxin-I (HwTx-I) is a neurotoxin that was originally isolated from the venom of the Chinese bird spider Ornithoctonus huwena. This compound is known to be an inhibitor of tetrodotoxin-sensitive voltage-gated sodium channels (TTX-S) (IC50 ~ 50 nM) and N-type voltage-sensitive calcium channels (IC50 ~ 100 nM) in mammalian DRG, hippocampus and insect’s DUM neurons. It has only a very weak effect on L-type calcium channels, no effect on TTX-R channels and has virtually no effect on muscle sodium channels. The selectivity of this compound for calcium channels appears to be higher than ω-conotoxin MVIIA and equivalent to ω-conotoxin GVIA. this compound demonstrated an antinociceptive effect in the rat model of the formalin test when administrated intrathecally (ED50 ~ 0.28 µg/kg), without side effects of the ones led by ω-conotoxin MVIIA.
Properties
Molecular Formula |
C161H246N48O44S6 |
|---|---|
Molecular Weight |
3751.77 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Cys2-Lys-Gly-Val-Phe-Asp-Ala-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Arg-Val-Cys22-Ser-Asp-Lys-His-Lys-Trp-Cys26-Lys-Trp-Lys-Leu-OHDisulfide bonds: Cys2-Cys17, Cys9-Cys22 and Cys16-Cys29 Length (aa): 33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



